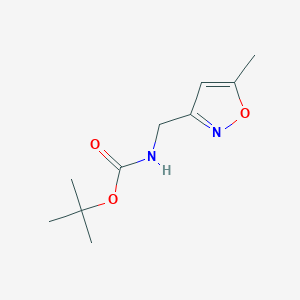

tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-[(5-methyl-1,2-oxazol-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-7-5-8(12-15-7)6-11-9(13)14-10(2,3)4/h5H,6H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUMJPMPYNAHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate typically involves the reaction of 5-methylisoxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The compound is typically purified by recrystallization or chromatography to achieve the desired purity .

化学反応の分析

Types of Reactions: tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized to form corresponding oxides.

Reduction: Reduction of the isoxazole ring can lead to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or isoxazole derivatives.

科学的研究の応用

Chemical Properties and Mechanism of Action

Molecular Structure and Characteristics:

- Molecular Weight: 198.22 g/mol

- Functional Groups: Carbamate and isoxazole

Mechanism of Action:

The primary target of tert-butyl ((5-methylisoxazol-3-yl)methyl)carbamate is the FLT3 receptor tyrosine kinase, which is often overexpressed in acute myeloid leukemia (AML). The compound inhibits FLT3 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Medicinal Chemistry

tert-butyl ((5-methylisoxazol-3-yl)methyl)carbamate is under investigation for its potential as an anticancer agent. Its ability to inhibit FLT3 suggests that it could be developed into a therapeutic candidate for treating AML. The compound's interaction with signaling pathways involved in cell survival makes it a significant focus in cancer research .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized as a protecting group for amines during peptide synthesis, allowing for selective reactions without interference from the amine functionalities. Its stability under various reaction conditions makes it a valuable intermediate in the synthesis of more complex organic molecules .

Agricultural Chemistry

In agricultural applications, tert-butyl ((5-methylisoxazol-3-yl)methyl)carbamate is explored for its role in developing agrochemicals. Its properties may contribute to the formulation of pesticides or herbicides that target specific biological pathways in plants or pests .

Case Study 1: Cancer Therapeutics

A study demonstrated that tert-butyl ((5-methylisoxazol-3-yl)methyl)carbamate effectively reduced the proliferation of AML cells in vitro by inhibiting FLT3 signaling pathways. The results indicated a significant increase in apoptosis rates compared to untreated controls, highlighting its potential as a targeted therapy .

Case Study 2: Synthesis Applications

Research on synthetic methodologies revealed that tert-butyl ((5-methylisoxazol-3-yl)methyl)carbamate can be synthesized through the reaction of 5-methylisoxazole with tert-butyl chloroformate in the presence of triethylamine. This method showcases its utility as a precursor for creating diverse chemical entities .

Summary of Applications

| Field | Application | Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting FLT3 | Potential treatment for acute myeloid leukemia |

| Organic Synthesis | Protecting group for amines in peptide synthesis | Facilitates selective chemical reactions |

| Agricultural Chemistry | Development of agrochemicals | Enhances efficacy of pesticides and herbicides |

作用機序

The mechanism of action of tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate and its closest analogs:

*MP: Melting Point (exact data unavailable for some compounds).

Key Observations:

- Electronic Effects : Ethyl carbamate (CAS 92087-97-3) lacks the tert-butyl group, making it more polar but less stable under acidic conditions.

生物活性

Overview

tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₉H₁₄N₂O₃

- Molecular Weight : 198.22 g/mol

The compound contains a tert-butyl group and a 5-methylisoxazole moiety, which contribute to its biological properties.

Target Interactions

The primary target of tert-butyl ((5-methylisoxazol-3-yl)methyl)carbamate is FLT3 , a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, particularly in hematopoietic cells. Inhibition of FLT3 activity leads to:

- Decreased Proliferation : The compound has been shown to inhibit the proliferation of cancer cells, especially those involved in acute myeloid leukemia (AML) .

- Induction of Apoptosis : By disrupting FLT3 signaling pathways, the compound promotes programmed cell death in malignant cells .

Biochemical Pathways

The interactions with FLT3 affect several downstream signaling pathways related to cell growth and survival, including:

- MAPK/ERK Pathway : Inhibition of this pathway can lead to reduced cell division.

- PI3K/Akt Pathway : Impairment of this pathway may enhance apoptosis in cancer cells .

Anticancer Properties

Research indicates that tert-butyl ((5-methylisoxazol-3-yl)methyl)carbamate exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating:

- Growth Inhibition Concentrations (GI50) : The compound showed nanomolar range GI50 values across multiple cancer types, indicating potent anticancer effects .

- Combination Therapy Efficacy : When combined with radiation therapy, the compound significantly enhanced the cytotoxic effects on cancer cells .

Other Biological Activities

Beyond its anticancer properties, this compound has been noted for:

- Anti-inflammatory Effects : Isoxazole derivatives are known for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis .

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, although further research is required to elucidate these effects .

Case Studies and Experimental Data

| Study | Cell Line | IC50 (nM) | Observations |

|---|---|---|---|

| 1 | U87 | 200 ± 60 | Significant sensitivity compared to control. |

| 2 | BE | 18.9 | Most sensitive line tested; strong growth inhibition observed. |

| 3 | SK | >3000 | Less sensitive; requires higher concentrations for effect. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves reacting (5-methylisoxazol-3-yl)methylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis . To optimize yields, consider continuous flow reactors for controlled reaction kinetics . Phase-transfer catalysis with potassium hydroxide and methyl sulfate at specific molar ratios may enhance alkylation efficiency . Post-synthesis, purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures is recommended. Reaction progress can be monitored using TLC with UV visualization .

Q. How can researchers confirm the structural integrity and purity of tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate post-synthesis?

- Methodological Answer : Structural confirmation requires -NMR and -NMR spectroscopy to verify the tert-butyl group (δ ~1.4 ppm for nine protons) and carbamate carbonyl (δ ~155 ppm). Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion peak matching the calculated molecular weight . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) or GC-MS ensures residual solvents or byproducts are ≤2% .

Q. What are the recommended storage conditions to maintain the stability of tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate?

- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at 2–8°C to prevent moisture absorption and carbamate hydrolysis . Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the isoxazole ring . Regular stability testing via NMR over 6–12 months is advised to detect decomposition.

Advanced Research Questions

Q. How does the 5-methylisoxazole moiety influence the reactivity of tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient isoxazole ring directs nucleophilic attack to the methylene group adjacent to the carbamate. For example, in Suzuki-Miyaura couplings, the methylene site can undergo palladium-catalyzed cross-coupling with aryl boronic acids. Optimize reactions using Pd(PPh) in THF/water mixtures at 60–80°C . Monitor regioselectivity via -NMR to confirm substitution patterns .

Q. What strategies are effective in resolving contradictions in biological activity data observed for tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate derivatives across different studies?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability assays) to distinguish direct target engagement from off-target effects . Stereochemical purity is critical; use chiral HPLC to separate enantiomers, as biological activity may vary significantly between stereoisomers . Additionally, assess metabolic stability in liver microsomes to identify rapid degradation pathways that could explain inconsistent in vivo results .

Q. How can computational modeling guide the design of tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate derivatives with enhanced receptor binding affinity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinase domains) to predict binding modes. Focus on modifying the methylisoxazole group to improve hydrophobic interactions or introducing hydrogen-bond donors/acceptors at the carbamate nitrogen . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) .

Q. What analytical techniques are suitable for characterizing degradation products of tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate under accelerated stability testing?

- Methodological Answer : Use LC-MS/MS with a Q-TOF mass analyzer to identify degradation products. Forced degradation studies (e.g., exposure to 0.1 M HCl/NaOH or 3% HO) can simulate hydrolytic/oxidative pathways. Compare fragmentation patterns with synthetic standards to confirm structures . Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。